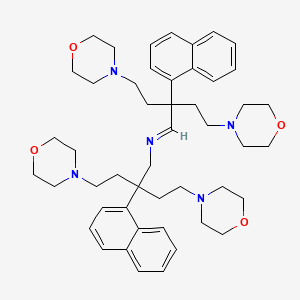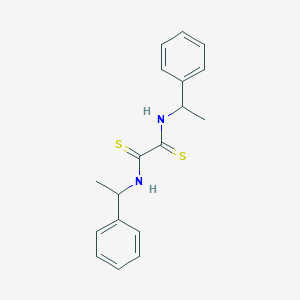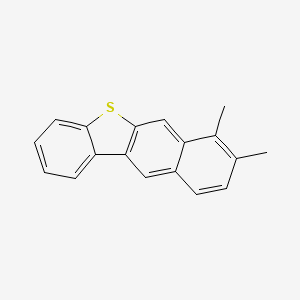![molecular formula C36H20 B14690099 nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene CAS No. 31541-10-3](/img/structure/B14690099.png)
nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene is a highly complex polycyclic aromatic hydrocarbon. These types of compounds are characterized by multiple interconnected aromatic rings, which contribute to their stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex polycyclic aromatic hydrocarbons typically involves multiple steps, including cyclization reactions, aromatic substitutions, and various coupling reactions. Specific reaction conditions would depend on the starting materials and desired intermediates.
Industrial Production Methods
Industrial production of complex polycyclic aromatic hydrocarbons often involves high-temperature reactions and the use of catalysts to facilitate the formation of the desired polycyclic structures. The exact methods would vary based on the specific compound and its intended use.
Análisis De Reacciones Químicas
Types of Reactions
Polycyclic aromatic hydrocarbons can undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Biology and Medicine
Some polycyclic aromatic hydrocarbons have been investigated for their biological activity, including potential anticancer properties. many are also known to be carcinogenic and are studied for their impact on human health.
Industry
In industry, these compounds are used as precursors for the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of polycyclic aromatic hydrocarbons often involves interactions with cellular components, such as DNA, leading to mutagenic and carcinogenic effects. The exact molecular targets and pathways can vary depending on the specific compound.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon with five fused rings.
Uniqueness
Nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene is unique due to its highly complex structure, which likely imparts distinct chemical and physical properties compared to simpler polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
31541-10-3 |
|---|---|
Fórmula molecular |
C36H20 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene |
InChI |
InChI=1S/C36H20/c1-2-10-22-18-32-31(17-21(22)9-1)33-25-13-5-3-11-23(25)19-29-27-15-7-8-16-28(27)30-20-24-12-4-6-14-26(24)34(32)36(30)35(29)33/h1-20H |
Clave InChI |
FPGVNXHJDAMCCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=CC6=CC=CC=C64)C7=CC=CC=C7C8=CC9=CC=CC=C9C3=C85 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
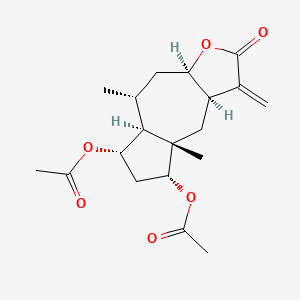


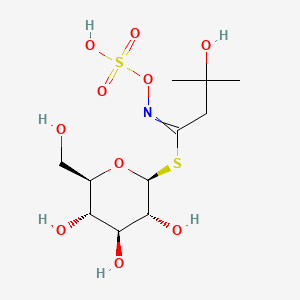
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)

![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)

